molecular formula C21H18Cl2N2O4 B560130 RI-2 CAS No. 1417162-36-7

RI-2

Cat. No.: B560130
CAS No.: 1417162-36-7
M. Wt: 433.285
InChI Key: JMPJNNOSVCHYOU-UHFFFAOYSA-N
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Description

RI-2 is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole-2,5-dione core substituted with dichlorophenyl, methoxyphenyl, and morpholinyl groups, making it a subject of interest in chemical research and industrial applications.

Scientific Research Applications

RI-2 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

The synthesis of RI-2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrole-2,5-dione Core: The pyrrole-2,5-dione core can be synthesized through a condensation reaction between a suitable diketone and an amine.

    Substitution Reactions: The dichlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Morpholinyl Group Addition: The morpholinyl group is added through nucleophilic substitution reactions, often using morpholine as the nucleophile.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

RI-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific functional groups targeted.

Mechanism of Action

The mechanism of action of RI-2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to RI-2 include:

    1-(3,4-Dichlorophenyl)-3-(4-hydroxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-piperidin-4-ylpyrrole-2,5-dione: Differing by the presence of a piperidinyl group instead of a morpholinyl group.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJNNOSVCHYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RI-2

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